molecular formula C8H15NO B2449462 9-Oxa-6-azaspiro[4.5]decane CAS No. 51130-61-1

9-Oxa-6-azaspiro[4.5]decane

Cat. No. B2449462
CAS RN: 51130-61-1
M. Wt: 141.214
InChI Key: BEAXLFRGOMHRHG-UHFFFAOYSA-N
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Description

9-Oxa-6-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves intramolecular ipso-cyclization . This process involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . The reaction is highly dependent on the steric demand of the amine protector .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.21 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis Challenges and Applications

9-Oxa-6-azaspiro[4.5]decane, as part of various spiroaminals like 1-oxa-7-azaspiro[5.5]undecane, presents significant challenges in chemical synthesis due to the novelty of their skeletons. These compounds are found in both natural and synthetic products with considerable biological activities, making them notable targets for chemical synthesis (Sinibaldi & Canet, 2008).

Innovative Synthesis Techniques

The compound has been synthesized through innovative methods. For instance, Ogurtsov and Rakitin (2020) developed a convenient synthesis technique for 8-oxa-2-azaspiro[4.5]decane, a compound related to this compound, using commercially available reagents. This process is promising for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Crystal Structure Analysis

The crystal structure of related compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane has been analyzed, revealing a chair conformation and chirality in the compound, which is critical for understanding its chemical behavior and potential applications (Wen, 2002).

Biochemical Synthesis and Applications

The compound's biochemical synthesis involves intricate processes like intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems, demonstrating its potential in complex biochemical pathways (Freire, Martín, Pérez-Martín, & Suárez, 2002).

Antitumor Activity

This compound derivatives have shown promise in antitumor activities. Yang et al. (2019) synthesized novel derivatives of this compound, demonstrating moderate to potent activity against various human cancer cell lines, highlighting its potential in cancer research (Yang et al., 2019).

Antibacterial Evaluation

The antibacterial properties of certain derivatives have been evaluated, suggesting potential applications in combating bacterial infections (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).

Other Applications in Drug Discovery

Beyond these specific uses, the compound and its derivatives are continuously explored for their potential in various drug discovery applications, exemplified by the synthesis of novel thia/oxa-azaspiro[3.4]octanes (Li, Rogers-Evans, & Carreira, 2013).

Mechanism of Action

Target of Action

The primary targets of 9-Oxa-6-azaspiro[4.5]decane are currently unknown

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

9-oxa-6-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXLFRGOMHRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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